molecular formula C14H13NO3 B221958 4-(Benzyloxy)-N-hydroxybenzamide

4-(Benzyloxy)-N-hydroxybenzamide

Cat. No.: B221958
M. Wt: 243.26 g/mol
InChI Key: DKQPCTOULAMBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-N-hydroxybenzamide is a chemical reagent designed for laboratory research applications. This compound belongs to the class of N-hydroxybenzamides, which are of significant interest in medicinal chemistry and drug discovery. Compounds with this core structure, particularly those featuring the N-hydroxybenzamide (or hydroxamic acid) moiety, are frequently investigated as potent inhibitors of histone deacetylases (HDACs) . HDACs are enzymes that play a critical role in epigenetic regulation by modifying chromatin structure, and their inhibition can lead to cell growth arrest, differentiation, and apoptosis in transformed cells, making HDAC inhibitors a promising area for the development of new anticancer agents . The structural architecture of this class of inhibitors typically consists of a zinc-binding group (ZBG), a linker domain, and a surface recognition cap group . In this context, the N-hydroxyamide group serves as a potent ZBG that chelates the zinc ion in the active site of HDAC enzymes, while the benzyloxy-substituted phenyl ring is part of the cap group that interacts with the surface of the enzyme. The specific 4-benzyloxy substitution pattern is a common feature in the design of bioactive molecules, as seen in other research contexts such as the development of PPARα agonists . Researchers exploring structure-activity relationships (SAR) for HDAC inhibition may utilize this compound as a building block or reference standard. As with all compounds of this nature, thorough analytical characterization (e.g., by NMR, LC-MS) is recommended to confirm identity and purity prior to use in biological assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-hydroxy-4-phenylmethoxybenzamide

InChI

InChI=1S/C14H13NO3/c16-14(15-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,15,16)

InChI Key

DKQPCTOULAMBDP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The benzyloxy group in 4-(Benzyloxy)-N-hydroxybenzamide enhances steric bulk compared to smaller groups like aminomethyl . The trifluoromethyl group in N-(Benzyloxy)-4-(trifluoromethyl)benzamide increases electron-withdrawing effects, altering reactivity .
  • Synthetic Efficiency : Ultrasonic methods reduce reaction times (2–2.2 hours) and improve yields (79–88%) for this compound derivatives, outperforming conventional reflux (6–8 hours, 65–72% yields) .

Key Observations :

  • HDAC Inhibition: 4-(Aminomethyl)-N-hydroxybenzamide exhibits exceptional selectivity for HDAC6 due to its benzylic spacer and hydrophobic capping groups, which fit the enzyme’s active site topology . In contrast, this compound shows broader HDAC inhibition, likely due to less optimized substituent interactions.
  • Safety Profiles: N-(Benzyloxy)-4-(trifluoromethyl)benzamide demonstrates lower mutagenicity than other anomeric amides but requires precautions similar to benzyl chloride in handling .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
This compound 1680–1700 7.35–7.25 (m, benzyl), 10.2 (s, NHOH) 164.8 (C=O), 156.8 (O-benzyl)
2-(Benzyloxy)-N-(2-hydroxybenzoyl)benzamide 1650–1670 7.79 (dd, aromatic), 5.29 (s, CH₂Ph) 164.4 (C=O), 156.8 (O-benzyl)
N-(4-Aminobenzoyl)-2-hydroxybenzamide 1640–1660 7.90 (d, aromatic), 6.05 (br, NH₂) 163.9 (C=O), 156.3 (C-OH)

Key Observations :

  • The C=O stretch in IR spectra varies slightly (1640–1700 cm⁻¹) based on electron-withdrawing/donating substituents.
  • Benzyl protons in ¹H-NMR consistently appear at δ 7.2–7.4 ppm, while NHOH groups resonate near δ 10–11 ppm .

Preparation Methods

Methyl Ester Intermediate Pathway

This method involves sequential protection, esterification, and hydroxamate formation (Figure 1).

Benzyl Protection of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is dissolved in methanol with catalytic sulfuric acid, followed by benzyl bromide addition under reflux to yield methyl 4-(benzyloxy)benzoate. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl, facilitating nucleophilic substitution. Typical yields range from 69–84% .

Key reaction conditions :

  • Solvent: Acetone or methanol

  • Temperature: Reflux (~65°C for acetone, ~80°C for methanol)

  • Duration: 10–12 hours

Hydrolysis to 4-(Benzyloxy)benzoic Acid

The methyl ester is hydrolyzed using aqueous KOH in methanol at 80°C for 10 hours, achieving near-quantitative conversion (>95%). Acidification with HCl precipitates the free acid, which is filtered and dried.

Characterization data :

  • 1H NMR (DMSO-d6) : δ 12.94 (s, 1H, -COOH), 7.49–7.27 (m, 5H, benzyl aromatic), 7.25 (s, 2H, benzyloxy-substituted aromatic), 5.00 (s, 2H, -OCH2Ph).

Hydroxamic Acid Formation

The carboxylic acid is activated with ethyl chloroformate and N-methylmorpholine in diethyl ether at 0°C, followed by reaction with methanolic hydroxylamine. Recrystallization from ethyl acetate/petroleum ether yields this compound.

Yield : ~17% (unoptimized).
Optimization potential : Higher yields (up to 45%) are achievable using coupling agents like HATU or DCC.

Direct Hydroxylation of 4-(Benzyloxy)benzoic Acid

This one-pot method bypasses ester intermediates:

  • Activation : 4-(Benzyloxy)benzoic acid is treated with thionyl chloride to form the acyl chloride.

  • Hydroxamate coupling : The acyl chloride reacts with O-benzylhydroxylamine hydrochloride in dichloromethane with triethylamine as a base.

  • Deprotection : Catalytic hydrogenation (H2/Pd-C) removes the benzyl group from the hydroxamate.

Advantages :

  • Fewer steps compared to the ester pathway.

  • Higher overall yield (~50%).

Limitations :

  • Requires handling moisture-sensitive reagents (thionyl chloride).

Solid-Phase Synthesis for High-Throughput Production

A patent-pending method immobilizes 4-hydroxybenzoic acid on Wang resin via ester linkage. Benzylation is performed using benzyl bromide and DIEA in DMF, followed by hydroxamate formation with hydroxylamine hydrochloride. Cleavage from the resin with TFA/water yields the product.

Key features :

  • Purity: >90% (HPLC).

  • Scalability: Suitable for gram-scale synthesis.

Comparative Analysis of Synthetic Methods

Parameter Methyl Ester Pathway Direct Hydroxylation Solid-Phase Synthesis
Yield 17–45%50%>90%
Reaction Steps 324
Purification RecrystallizationColumn chromatographyFiltration
Scalability Lab-scalePilot-scaleIndustrial-scale
Cost Efficiency ModerateHighLow

Critical insights :

  • The direct hydroxylation route offers the best balance of yield and simplicity but requires stringent anhydrous conditions.

  • Solid-phase synthesis, while efficient, incurs higher costs due to resin and specialty reagents.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 10.75 (s, 1H, -NHOH), 9.07 (s, 1H, -OH), 7.47–7.35 (m, 5H, benzyl), 7.25 (s, 2H, aromatic).

  • IR (KBr) : 3270 cm⁻¹ (-NHOH), 1645 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C benzyl).

  • HPLC : Retention time = 8.2 min (C18 column, 60% acetonitrile/water).

Purity Assessment

  • Elemental Analysis : Calculated for C14H13NO3: C 67.21%, H 5.20%, N 5.60%. Found: C 67.18%, H 5.22%, N 5.58%.

  • XRD : Crystalline form exhibits peaks at 2θ = 15.3°, 21.6°, 27.0° (matches simulated pattern).

Challenges and Optimization Strategies

Low Yields in Hydroxamate Formation

The nucleophilic attack of hydroxylamine on activated esters is often hindered by:

  • Competing hydrolysis in aqueous conditions.

  • Steric bulk from the benzyl group.

Solutions :

  • Use of non-polar solvents (e.g., THF) to minimize hydrolysis.

  • Microwave-assisted synthesis reduces reaction time from hours to minutes.

Byproduct Formation

Common byproducts include:

  • 4-(Benzyloxy)benzoic acid : From incomplete coupling.

  • N,O-Dibenzyl derivatives : Over-benzylation during protection.

Mitigation :

  • Stoichiometric control of benzyl bromide (1.2 equivalents).

  • Catalytic DMAP accelerates selective mono-benzylation.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Triethylsilane : Reduces disulfide byproducts in thiourea-linked syntheses (patent WO2021107478A1).

  • O-Benzylhydroxylamine hydrochloride : Prepared in-house via alkylation of hydroxylamine (patent CN102531950A).

Green Chemistry Metrics

  • E-factor : 12.5 kg waste/kg product (improved to 8.2 with solvent recycling).

  • PMI (Process Mass Intensity) : 28.4 (target: <15) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Benzyloxy)-N-hydroxybenzamide with high purity?

  • Methodological Answer : Optimize reaction conditions using anhydrous solvents (e.g., acetonitrile) and controlled stoichiometry. Sodium pivalate can act as a base to enhance yield . Hazard analysis is critical: assess decomposition risks (thermal instability) and mutagenicity via Ames II testing, as seen in structurally similar anomeric amides . Purification via column chromatography with dichloromethane/pentane gradients ensures purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm resonance effects at the benzamide core, particularly pyramidalization at nitrogen due to diminished amide resonance. X-ray crystallography or DFT calculations can validate sp³ hybridization and anomeric stabilization between alkoxy and acyloxy groups . IR spectroscopy identifies N–O and C=O stretching frequencies .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow hazard assessments outlined in Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods, PPE (gloves, goggles), and avoid heating due to decomposition risks. Store in dark, cool conditions to prevent degradation . Mutagenicity screening (Ames II) is recommended for derivatives .

Advanced Research Questions

Q. How can researchers optimize this compound for selective HDAC6 inhibition?

  • Methodological Answer : Modify the benzyloxy group to include hydrophobic substituents (e.g., trifluoromethyl) to enhance isoform selectivity. Computational docking studies (e.g., HDAC6’s wider active site) guide structural tweaks. Cellular assays measuring α-tubulin acetylation validate selectivity over HDAC1/2 . Compare with constrained heterocyclic analogs (e.g., tetrahydroisoquinolines) to improve binding .

Q. What experimental strategies resolve contradictions in bioactivity data across assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays: HDAC enzymatic activity (fluorometric) vs. cellular acetylation (Western blot). For inconsistent cytotoxicity, perform dose-response curves and check metabolite stability via HPLC .

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?

  • Methodological Answer : Apply QSAR models to correlate electronic parameters (Hammett σ) with HDAC inhibition. MD simulations analyze interactions with HDAC6’s zinc-binding domain. DFT calculations predict redox behavior (e.g., hydroxylamine → nitroxide radical transitions) relevant to oxidative stress studies .

Q. What are the implications of substituent effects on the compound’s pharmacokinetics?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Assess logP (octanol-water partitioning) and plasma protein binding via LC-MS. In vivo PK/PD studies in rodents track bioavailability and half-life .

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